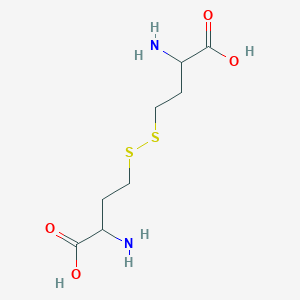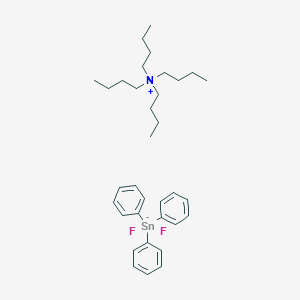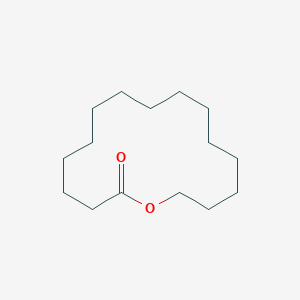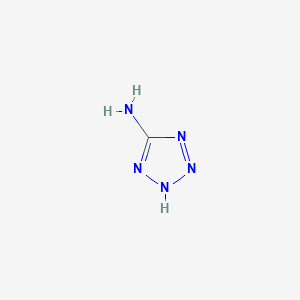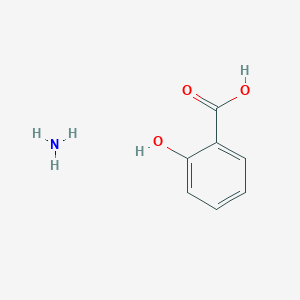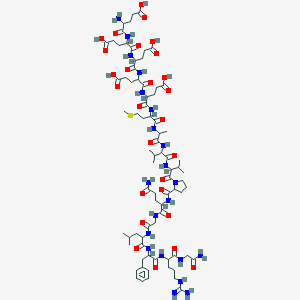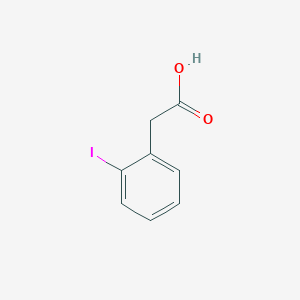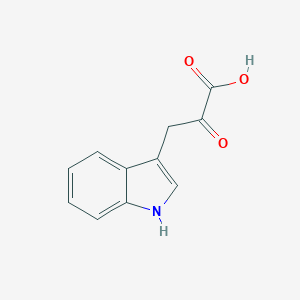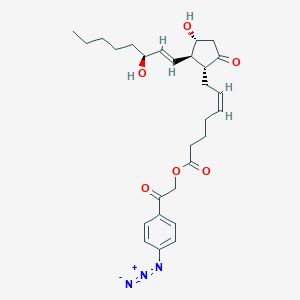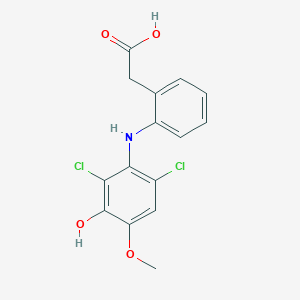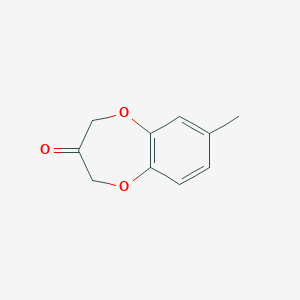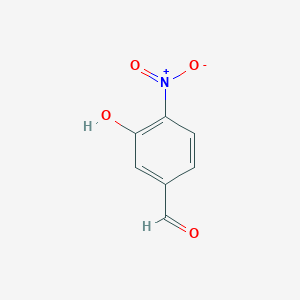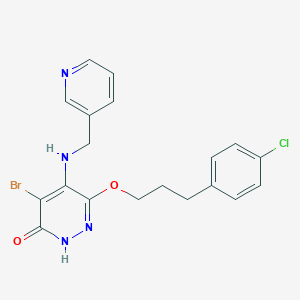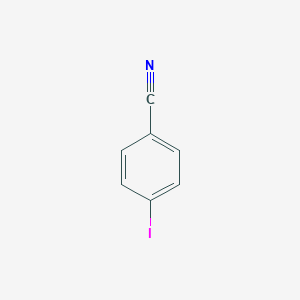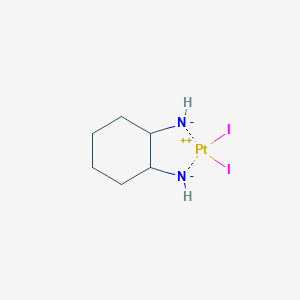
(2-Azanidylcyclohexyl)azanide;diiodoplatinum(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Azanidylcyclohexyl)azanide;diiodoplatinum(2+) is a chemical compound that has garnered significant attention in various fields, including medical, environmental, and industrial research
Análisis De Reacciones Químicas
(2-Azanidylcyclohexyl)azanide;diiodoplatinum(2+) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents that facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified chemical properties.
Aplicaciones Científicas De Investigación
The scientific research applications of (2-Azanidylcyclohexyl)azanide;diiodoplatinum(2+) are diverse and span multiple disciplines. In chemistry, this compound is studied for its unique chemical properties and potential use as a catalyst in various reactions. In biology and medicine, it is investigated for its potential therapeutic applications, including its role in cancer treatment and other medical conditions. Additionally, the compound has applications in industrial research, where it is used in the development of new materials and processes.
Mecanismo De Acción
The mechanism of action of (2-Azanidylcyclohexyl)azanide;diiodoplatinum(2+) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
When compared to other similar compounds, (2-Azanidylcyclohexyl)azanide;diiodoplatinum(2+) stands out due to its unique chemical structure and properties. Similar compounds include other azanidyl derivatives and diiodoplatinum complexes, which may share some chemical characteristics but differ in their specific applications and effects. The uniqueness of (2-Azanidylcyclohexyl)azanide;diiodoplatinum(2+) lies in its combination of azanidyl and diiodoplatinum components, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
(2-azanidylcyclohexyl)azanide;diiodoplatinum(2+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2HI.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H;/q-2;;;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZVWGKGXZSYRH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].I[Pt+2]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12I2N2Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66845-32-7 |
Source


|
| Record name | (SP-4-2)-[(1R,2R)-cyclohexane 1,2-diamine-kN, kN']-[diiodo]Platinum (II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
